molecular formula C10H7ClN4 B12810324 6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene CAS No. 14822-91-4

6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene

Katalognummer: B12810324
CAS-Nummer: 14822-91-4
Molekulargewicht: 218.64 g/mol
InChI-Schlüssel: PCTZALGUWNRQSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene is a chemical compound with the molecular formula C10H7ClN4 It is known for its unique structure, which includes a chloro group and multiple nitrogen atoms within a fluorene framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted fluorene compounds.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene: shares similarities with other fluorene derivatives, such as 2-methyl-3,4,4b,5-tetraaza-fluorene and 6-chloro-3,4,4b,5-tetraaza-fluorene.

Uniqueness

The presence of both a chloro group and multiple nitrogen atoms within the fluorene framework distinguishes this compound from other similar compounds

Eigenschaften

CAS-Nummer

14822-91-4

Molekularformel

C10H7ClN4

Molekulargewicht

218.64 g/mol

IUPAC-Name

12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

InChI

InChI=1S/C10H7ClN4/c1-6-4-7-5-8-2-3-9(11)14-15(8)10(7)13-12-6/h2-5H,1H3

InChI-Schlüssel

PCTZALGUWNRQSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=N1)N3C(=C2)C=CC(=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.